molecular formula C14H20O B13404695 trans-2-(4-Ethylphenyl)cyclohexanol

trans-2-(4-Ethylphenyl)cyclohexanol

Cat. No.: B13404695
M. Wt: 204.31 g/mol
InChI Key: AZILVIQJXDVAOT-UHFFFAOYSA-N
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Description

trans-2-(4-Ethylphenyl)cyclohexanol is a cyclohexanol derivative featuring a trans-configuration, with a 4-ethylphenyl substituent at the C2 position of the cyclohexanol ring.

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

2-(4-ethylphenyl)cyclohexan-1-ol

InChI

InChI=1S/C14H20O/c1-2-11-7-9-12(10-8-11)13-5-3-4-6-14(13)15/h7-10,13-15H,2-6H2,1H3

InChI Key

AZILVIQJXDVAOT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2CCCCC2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Ethylphenyl)cyclohexanol typically involves the hydrogenation of 2-(4-ethylphenyl)cyclohexanone. This reaction is carried out using a suitable hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions must be carefully controlled to ensure the selective formation of the trans isomer.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the desired product. The use of advanced purification techniques such as distillation and recrystallization further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-(4-Ethylphenyl)cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form various cyclohexane derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

    Substitution: SOCl2, PBr3, often in the presence of a base.

Major Products:

    Oxidation: 2-(4-Ethylphenyl)cyclohexanone or 2-(4-Ethylphenyl)cyclohexanal.

    Reduction: Various cyclohexane derivatives.

    Substitution: Halogenated cyclohexane derivatives.

Scientific Research Applications

Chemistry: trans-2-(4-Ethylphenyl)cyclohexanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may serve as a model compound for understanding the interactions of cyclohexanol derivatives with biological systems.

Medicine: The compound’s structural similarity to certain bioactive molecules makes it a candidate for drug development. Researchers investigate its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of trans-2-(4-Ethylphenyl)cyclohexanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The compound’s hydrophobic cyclohexane ring and ethylphenyl group may facilitate its incorporation into lipid membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Phenyl Cyclohexanols

Table 1: Key Structural and Physical Properties of Cyclohexanol Derivatives
Compound Name Substituent Molecular Formula Boiling Point (°C) Water Solubility (mg/L) Key Applications
trans-2-(4-Ethylphenyl)cyclohexanol 4-Ethylphenyl C14H20O ~235–251* ~255–5740* Pharmacological research
trans-2-(4-Tert-Butylphenyl)cyclohexanol 4-Tert-butylphenyl C16H24O N/A N/A Synthetic intermediate
trans-2-(4-Bromo-phenyl)cyclohexanol 4-Bromophenyl C12H15BrO N/A N/A Halogenated intermediate
Tramadol 3-Methoxy-4-dimethylaminomethylphenyl C16H25NO2 164 High (oral bioavailability) Analgesic drug

*Estimated based on similar compounds (e.g., trans-2-(propylamino)cyclohexanol, ).

Key Observations :

  • Lipophilicity: The ethyl group in this compound offers moderate lipophilicity compared to the highly hydrophobic tert-butyl group () and the polar bromo substituent (). This balance may optimize interactions with biological targets.

Pharmacologically Active Analogues

Vesamicol Derivatives

trans-2-(4-Phenylpiperidino)cyclohexanol (vesamicol) and its analogues are potent inhibitors of vesicular acetylcholine transport (VAChT), with applications in studying neurodegenerative diseases . Compared to this compound, vesamicol derivatives feature a piperidino group instead of a hydroxyl, significantly altering their biological activity. For example, replacing the hydroxyl with a piperidino moiety enhances VAChT inhibition (IC50 values in the nanomolar range) .

Tramadol

Tramadol, a trans-2-(dimethylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol, is a clinically used analgesic. Its methoxy and dimethylaminomethyl groups enable dual action as a μ-opioid receptor agonist and serotonin/norepinephrine reuptake inhibitor . In contrast, the ethylphenyl substituent in this compound lacks these functional groups, suggesting divergent therapeutic potentials.

Conformational Dynamics

Studies on trans-2-(azaarylsulfanyl)-cyclohexanol derivatives () demonstrate that substituents like azaaryl groups induce pH-dependent conformational switches, monitored via ¹H NMR. For this compound, the ethyl group’s electron-donating nature may stabilize specific chair conformations of the cyclohexanol ring, influencing interactions with chiral environments in enzymes or receptors .

Biological Activity

trans-2-(4-Ethylphenyl)cyclohexanol, a compound characterized by a cyclohexanol structure with an ethyl-substituted phenyl group, has garnered attention in the fields of medicinal chemistry and biological research. Its unique structural features suggest potential interactions with various biological systems, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H20OC_{14}H_{20}O, with a molecular weight of approximately 220.32 g/mol. The compound features a hydroxyl group (-OH) that can engage in hydrogen bonding, enhancing its solubility and reactivity in biological environments. The hydrophobic cyclohexane ring and the ethylphenyl substituent contribute to its potential bioactivity by facilitating interactions with lipid membranes and proteins.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with proteins and enzymes, which may alter their activity. The compound's hydrophobic characteristics allow it to integrate into lipid membranes, potentially affecting membrane fluidity and function. This interaction can lead to modulation of various biochemical pathways, including those involved in inflammation and pain response.

Biological Activities

Recent studies have explored the following biological activities associated with this compound:

  • Anti-inflammatory Effects : Research indicates that this compound may exhibit anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.
  • Analgesic Properties : Its structural similarity to known analgesics suggests potential pain-relieving effects.
  • Antimicrobial Activity : Preliminary investigations have shown that this compound may possess antimicrobial and antifungal properties, indicating its utility in developing new pharmaceuticals.

Case Studies and Research Findings

A variety of studies have investigated the biological effects of this compound:

  • Cellular Interaction Studies : In vitro assays demonstrated that the compound could modulate the activity of specific enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.
  • Analgesic Activity : A study conducted on animal models indicated that administration of this compound resulted in significant pain relief compared to control groups, supporting its role as a potential analgesic.
  • Antimicrobial Tests : The compound was tested against various bacterial strains, showing promising results in inhibiting growth, which highlights its potential for developing new antimicrobial agents.

Comparative Analysis

The following table summarizes the key features and biological activities of this compound compared to similar compounds:

Compound NameStructural FeaturesUnique Biological Activities
This compoundEthyl group at the para positionAnti-inflammatory, analgesic, antimicrobial
Trans-2-(4-Methylphenyl)cyclohexanolMethyl group at the para positionLimited anti-inflammatory effects
Trans-2-(3-Methylphenyl)cyclohexanolMethyl group at the meta positionPotentially different analgesic properties
Trans-2-(4-Isopropylphenyl)cyclohexanolIsopropyl group at the para positionUnique steric hindrance affecting reactivity

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